1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene is an organic compound characterized by the presence of a chloro(difluoro)methoxy group attached to a benzene ring, which also contains a fluorine atom and a methyl group
Preparation Methods
One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring is treated with reagents such as chlorodifluoromethane and a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro(difluoro)methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound lacks the difluoromethoxy group, which can significantly alter its chemical properties and reactivity.
(Trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a chloro(difluoro)methoxy group can lead to different chemical behavior and applications.
Fluorinated Quinolines: These compounds contain a fluorine atom and a quinoline ring, which can impart unique biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-6(10)3-2-4-7(5)13-8(9,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIYJMLTDJAPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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